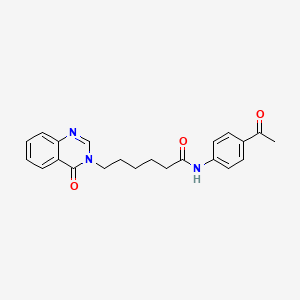

![molecular formula C22H14N4O6 B2485355 5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine CAS No. 491861-60-0](/img/structure/B2485355.png)

5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

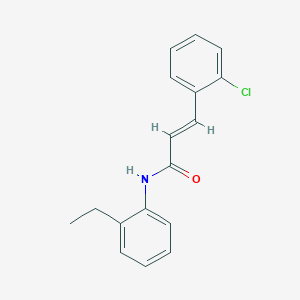

5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine is a complex organic compound with the molecular formula C22H14N4O6 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple aromatic rings and nitro groups . The compound has a molecular weight of 430.36976 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- A study highlighted that N-oxides of 5-nitro-2-(aryloxy)pyridine, which is structurally related to the compound , undergo rearrangement to produce 5-nitro-2-(2′-hydroxyaryloxy)pyridine, indicating a potential for intramolecular transfer of oxygen and scope for transformation from phenol to catechol (Sammes, Serra-Errante, & Tinker, 1979).

- Research on antimitotic agents noted that pyridine derivatives, closely related to the compound of interest, exhibited antitumor activity, demonstrating the compound's potential in cancer research (Temple, Rener, Waud, & Noker, 1992).

Chemical Reactions and Mechanisms

- A study on nitropyridines, including derivatives similar to the compound , described a method yielding good yields for 4-substituted and moderate yields for 3-substituted pyridines, providing insights into the synthetic pathways and mechanisms involved in producing such compounds (Bakke, 2004).

Synthesis of Potential Anticancer Agents

- The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from chloro and nitropyridine derivatives, which are structurally similar to the compound of interest, was investigated for potential anticancer applications, showing the relevance of such compounds in medicinal chemistry (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Applications in Other Research Areas

- Another study explored the use of 5-nitropyridin-2-yl isocyanate in 1,3-dipolar cycloaddition reactions, demonstrating the compound's potential in organic synthesis and material science (Holt & Fiksdahl, 2007).

Propiedades

IUPAC Name |

5-nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O6/c27-25(28)17-5-11-21(23-13-17)31-19-7-1-15(2-8-19)16-3-9-20(10-4-16)32-22-12-6-18(14-24-22)26(29)30/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHSOFDSFGMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC4=NC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)

![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)

![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)

![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)